2-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL
Overview
Description
2-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL is a complex organic compound featuring a pyridine ring fused with a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold
Preparation Methods
The synthesis of 2-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL typically involves multi-step organic reactions. One common method includes the condensation of acyl hydrazides with corresponding vinyl derivatives of nitriles . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
2-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: The compound can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as:
- 2,7-Diisobutyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrazolo[3,4-d]pyrimidine derivatives These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities. The uniqueness of 2-[8,9-DIMETHYL-2-(3-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.
Properties
IUPAC Name |
2-(11,12-dimethyl-4-pyridin-3-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-10-11(2)21(6-7-23)15-13(10)16-19-14(20-22(16)9-18-15)12-4-3-5-17-8-12/h3-5,8-9,23H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXOWVFJDUBVSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CN=CC=C4)CCO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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